4-Chloronaphthalene-1-carbaldehyde

Description

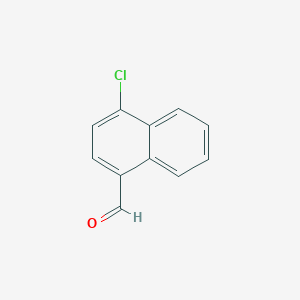

The study of specific molecules like 4-chloronaphthalene-1-carbaldehyde is crucial for advancing the broader field of organic chemistry. Its unique structure, featuring a chlorinated polycyclic aromatic hydrocarbon backbone with a reactive aldehyde group, makes it a valuable tool for researchers.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloronaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYBAABYDNWVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282466 | |

| Record name | 4-chloronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5471-26-1 | |

| Record name | NSC26050 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Development for 4 Chloronaphthalene 1 Carbaldehyde

Established Reaction Pathways for Aldehyde Functionalization

The introduction of a carbaldehyde group onto the naphthalene (B1677914) ring is a key step in the synthesis of the target molecule. Two primary methods for this transformation are the Vilsmeier-Haack reaction and the oxidation of naphthalene derivatives.

Aldehyde Group Formation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. ijpcbs.comchemistrysteps.comorganic-chemistry.org It utilizes a Vilsmeier reagent, typically a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comnrochemistry.comtcichemicals.com The Vilsmeier reagent, being a weak electrophile, then reacts with the activated aromatic ring through an electrophilic aromatic substitution mechanism. chemistrysteps.comnrochemistry.com The initial product is an iminium ion, which is subsequently hydrolyzed during workup to yield the final aldehyde. organic-chemistry.orgwikipedia.org

For the synthesis of 4-chloronaphthalene-1-carbaldehyde, 1-chloronaphthalene (B1664548) serves as the starting material. The reaction proceeds by treating 1-chloronaphthalene with the Vilsmeier reagent. The electron-donating nature of the chlorine atom, despite its electronegativity, directs the formylation to the ortho and para positions. However, the 1-position (alpha-position) of naphthalene is generally more reactive towards electrophilic substitution than the 2-position (beta-position) due to the greater stability of the intermediate carbocation, which can better delocalize the positive charge while retaining one fully aromatic ring. libretexts.orgstackexchange.com Consequently, the formylation of 1-chloronaphthalene preferentially occurs at the 4-position, leading to the desired this compound. A specific synthetic procedure involves the reaction of 1-chloronaphthalene with a pre-formed complex of tin(IV) chloride and 1,1-dichlorodimethyl ether in dichloromethane, yielding the target compound. chemicalbook.com

Oxidative Transformations of Naphthalene Derivatives

An alternative approach to introduce the aldehyde functionality is through the oxidation of a pre-existing methyl group on the naphthalene ring. For instance, the oxidation of 1-methyl-4-chloronaphthalene can yield this compound. Naphthalene and its derivatives, such as 1-methylnaphthalene (B46632) and 2-methylnaphthalene, are recognized as significant intermediate volatile organic compounds that can undergo oxidation. copernicus.org Various oxidizing agents can be employed for this type of transformation, and the specific choice of reagent and reaction conditions can influence the yield and selectivity of the reaction. While detailed studies on the direct oxidation of 1-methyl-4-chloronaphthalene to the corresponding aldehyde are not extensively documented in the provided context, this pathway represents a plausible synthetic strategy based on general principles of organic chemistry.

Strategies for Chlorination of Naphthalene Systems

Utilization of Friedel-Crafts Acylation Products as Intermediates for Further Functionalization

Friedel-Crafts acylation is a fundamental reaction in organic synthesis for introducing an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgmasterorganicchemistry.com The acetylation of 1-chloronaphthalene has been shown to produce a mixture of isomers, with 1-acetyl-4-chloronaphthalene often being the predominant product. rsc.org The reaction conditions, including the solvent, can significantly influence the isomer distribution. For instance, in nitrobenzene (B124822), substantial amounts of the 2-, 6-, and 7-isomers are also formed. rsc.org

The resulting acetylated product, such as 1-acetyl-4-chloronaphthalene, can then serve as an intermediate. The acetyl group can be subsequently converted to other functional groups. For example, the product of the Friedel-Crafts acetylation of acet-2-naphthalide has been identified as 7-amino-1-acetonaphthone, which can be further modified. While not a direct route to an aldehyde, the acylated naphthalene can be a precursor for various functionalizations, including those that ultimately lead to the desired carbaldehyde. The acylation products are generally deactivated towards further substitution, preventing polyacylation. organic-chemistry.org

Organocatalysis in Naphthalene Chlorination

Recent advancements in organic synthesis have highlighted the use of organocatalysis for various transformations, including the chlorination of naphthalene derivatives. Organocatalytic methods offer mild reaction conditions and can provide high levels of enantioselectivity in asymmetric reactions. For example, an organocatalytic asymmetric chlorinative dearomatization of naphthols has been developed, yielding chiral naphthalenones with a chlorine-containing stereocenter in high yields and enantioselectivities. rsc.org While this specific example leads to a naphthalenone, the principle of using organocatalysts to control the regioselectivity and stereoselectivity of chlorination on a naphthalene system is highly relevant. Proline and its derivatives are common organocatalysts used in such transformations. princeton.edu This approach could potentially be adapted for the selective chlorination of naphthalene precursors in the synthesis of this compound.

Control of Selectivity in Synthesis

Achieving the desired regioselectivity in both the formylation and chlorination steps is paramount for an efficient synthesis of this compound.

In the Vilsmeier-Haack reaction of substituted naphthalenes, the regioselectivity is influenced by both electronic and steric factors. For 1-substituted naphthalenes, electrophilic attack is generally favored at the 4-position (para) and the 2-position (ortho). The inherent higher reactivity of the α-position in naphthalene directs the substitution primarily to the 4-position. libretexts.orgyoutube.com

In Friedel-Crafts acylation, the choice of solvent and reaction conditions plays a crucial role in determining the isomer ratio. libretexts.org For the acetylation of naphthalene, using carbon disulfide as a solvent favors the formation of the 1-isomer, while nitrobenzene favors the 2-isomer. libretexts.org The kinetics of the reaction can also be complex, with the α/β isomer ratio changing as a function of reactant concentrations and time. For the acetylation of 1-chloronaphthalene, while the 4-acetyl product often predominates, other isomers are also formed, highlighting the challenge in achieving complete selectivity. rsc.org The steric hindrance of the incoming acyl group can also influence the position of substitution, with larger groups favoring the less hindered β-position. stackexchange.com

Table 1: Synthetic Reactions and Intermediates

| Reaction Type | Starting Material | Reagents | Key Intermediate/Product | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Reaction | 1-Chloronaphthalene | DMF, POCl₃ | This compound | ijpcbs.com, chemistrysteps.com |

| Vilsmeier-Haack Reaction | 1-Chloronaphthalene | 1,1-Dichlorodimethyl ether, SnCl₄ | This compound | chemicalbook.com |

| Friedel-Crafts Acetylation | 1-Chloronaphthalene | Acetyl chloride, AlCl₃ | 1-Acetyl-4-chloronaphthalene | rsc.org |

| Organocatalytic Chlorination | Naphthols | N-Chlorosuccinimide (NCS) | Chiral Naphthalenones | rsc.org |

Electronic and Steric Factors Governing Naphthalene Ring Substitution

The synthesis of this compound is fundamentally governed by the principles of electrophilic aromatic substitution on a substituted naphthalene core. The regiochemical outcome of such reactions is a complex interplay of both electronic and steric factors inherent to the naphthalene ring system and the directing influence of the pre-existing chloro substituent.

Naphthalene, a polycyclic aromatic hydrocarbon, is generally more reactive towards electrophilic substitution than benzene (B151609). libretexts.org This enhanced reactivity is attributed to the lower net loss in resonance stabilization energy required to form the intermediate carbocation (also known as a Wheland intermediate or arenium ion) compared to benzene. libretexts.org

In an unsubstituted naphthalene molecule, electrophilic attack preferentially occurs at the C1 (α) position over the C2 (β) position. libretexts.org This preference is explained by the relative stability of the resulting carbocation intermediate. Attack at the α-position allows for the formation of a resonance-stabilized intermediate that retains a fully aromatic benzene ring in more of its resonance contributors (four structures) compared to the intermediate formed from β-attack (two structures). wordpress.com Consequently, the activation energy for α-substitution is lower, making it the kinetically favored pathway. wordpress.com

For a substituent at the C1 position of naphthalene, the ortho positions are C2 and C8, and the para position is C4. A -I substituent at the C1 position, such as chlorine, generally directs incoming electrophiles to positions 4 and 8. researchgate.net This is because the deactivating inductive effect is felt most strongly at the adjacent C2 position, while the resonance donation helps stabilize the transition states for attack at C4 and C8.

However, steric hindrance plays a crucial role in determining the final product distribution. The C8 position, also known as the peri-position, is spatially crowded due to its proximity to the substituent at C1. This steric clash significantly disfavors electrophilic attack at the C8 position, especially with bulky electrophiles. wordpress.com

In the Vilsmeier-Haack formylation of 1-chloronaphthalene to produce this compound, the electrophile is a bulky dichloromethyl methyl ether-tin(IV) chloride complex or a similar Vilsmeier reagent. chemicalbook.com The electronic directing effects of the C1 chloro group favor substitution at C4 and C8. researchgate.net However, the significant steric hindrance at the C8 position makes the C4 (para) position the most accessible and favorable site for the incoming bulky formylating agent. Attack at C2 is also less favored compared to C4.

The table below summarizes the directing influence of substituents on the naphthalene ring.

| Substituent Type at C1 | Electronic Effect | Directing Influence | Favored Positions (Electronic) |

| Activating (e.g., -OH, -NH2) | +I, +R | ortho, para | 2, 4 |

| Deactivating (e.g., -NO2, -CHO) | -I, -R | meta | 5, 8 |

| Halogens (e.g., -Cl) | -I, +R | ortho, para | 2, 4, 8 |

The regioselectivity in the synthesis of this compound from 1-chloronaphthalene is a clear example of these combined effects, as detailed in the following table.

| Position of Attack | Electronic Influence of C1-Cl | Steric Hindrance | Likelihood of Formylation |

| C4 (para) | Favorable (para-directing) | Low | High |

| C8 (ortho/peri) | Favorable (ortho-directing) | High (peri-interaction) | Low |

| C2 (ortho) | Less Favorable (adjacent to -I group) | Moderate | Low |

| C5, C7 (meta) | Unfavorable | Low | Very Low |

| C6 (meta) | Unfavorable | Low | Very Low |

Therefore, the substitution pattern is ultimately controlled by a combination of the inherent reactivity of the naphthalene α-positions, the ortho, para-directing nature of the chloro substituent, and the overwhelming steric hindrance at the peri (C8) position, leading to the selective formation of the C4-substituted product.

Advanced Chemical Reactivity and Reaction Mechanisms of 4 Chloronaphthalene 1 Carbaldehyde

Reactivity Profiles of the Aldehyde Moiety

The aldehyde group in 4-Chloronaphthalene-1-carbaldehyde is a primary site for chemical transformations, exhibiting characteristic reactivity towards nucleophiles and in condensation reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reaction proceeds via the formation of a tetrahedral alkoxide intermediate when a nucleophile attacks the carbonyl carbon. pressbooks.pub Subsequent protonation of this intermediate yields an alcohol. pressbooks.pub The reactivity of aldehydes in nucleophilic additions is generally higher than that of ketones due to reduced steric hindrance and greater polarization of the carbonyl group. pressbooks.pub

Aromatic aldehydes, such as benzaldehyde, tend to be less reactive than their aliphatic counterparts because the aromatic ring acts as an electron-donating group through resonance, which lessens the electrophilicity of the carbonyl carbon. libretexts.org This principle suggests that the naphthalene (B1677914) ring system in this compound also influences the reactivity of the aldehyde group.

Table 1: General Steps in Nucleophilic Addition to an Aldehyde

| Step | Description |

| 1. Nucleophilic Attack | A nucleophile attacks the electrophilic carbonyl carbon, causing the carbon to rehybridize from sp² to sp³. libretexts.org |

| 2. Intermediate Formation | An electron pair from the C=O bond moves to the oxygen atom, forming a tetrahedral alkoxide intermediate. pressbooks.pub |

| 3. Protonation | The alkoxide intermediate is protonated by an acid source to form an alcohol. libretexts.org |

Condensation and Imine Formation

Aldehydes readily undergo condensation reactions with various nucleophiles. A notable example is the Knoevenagel condensation, where an active hydrogen compound reacts with a carbonyl group in the presence of a weak base, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. lumenlearning.commasterorganicchemistry.com This acid-catalyzed reaction is reversible and involves the elimination of a water molecule. lumenlearning.comlibretexts.org The mechanism begins with the nucleophilic addition of the primary amine to the aldehyde's carbonyl group, forming a carbinolamine intermediate. libretexts.org Subsequent protonation of the hydroxyl group allows for its removal as water, leading to the formation of an iminium ion, which is then deprotonated to yield the final imine product. libretexts.org The pH of the reaction medium is crucial; the reaction rate is typically optimal around a pH of 5. lumenlearning.com

Table 2: Key Stages of Imine Formation

| Stage | Description |

| Nucleophilic Addition | The primary amine adds to the carbonyl carbon. libretexts.org |

| Proton Transfer | A proton is transferred to form a carbinolamine. libretexts.org |

| Protonation & Elimination | The hydroxyl group is protonated and eliminated as water. libretexts.org |

| Deprotonation | The resulting iminium ion is deprotonated to form the imine. libretexts.org |

Alpha-Proton Reactivity

The reactivity of the alpha-proton (the hydrogen atom on the carbon adjacent to the carbonyl group) in aldehydes is a key feature of their chemistry. However, in the case of this compound, the aldehyde group is directly attached to the naphthalene ring, meaning there are no alpha-protons on an adjacent aliphatic carbon. Therefore, reactions that typically depend on alpha-proton acidity, such as enolate formation and subsequent aldol-type reactions, are not characteristic of this specific compound.

Electrophilic Aromatic Substitution on the Naphthalene Ring System

The naphthalene ring of this compound is subject to electrophilic aromatic substitution, a class of reactions fundamental to aromatic compounds. nih.govmasterorganicchemistry.com The regioselectivity of these substitutions is governed by the directing effects of the pre-existing chlorine and aldehyde substituents.

Directing Effects of the Chlorine Substituent

Halogens, including chlorine, are generally considered deactivating yet ortho-, para-directing substituents in electrophilic aromatic substitution. organicchemistrytutor.comlibretexts.org Their deactivating nature stems from a strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring. libretexts.org However, they also possess a weaker electron-donating resonance effect, which directs incoming electrophiles to the ortho and para positions by stabilizing the carbocation intermediate (the sigma complex). organicchemistrytutor.comlibretexts.org In the context of the naphthalene system, substitution tends to occur more readily at the 1-position (α-position) than the 2-position (β-position) because the intermediate for 1-substitution is more stable. libretexts.org Studies on the electrophilic chlorination of naphthalene have shown a selective pattern at the 1 and 4 positions. nih.govresearchgate.net

Influence of the Aldehyde Group on Ring Activation

The aldehyde group (-CHO) is a deactivating and meta-directing substituent in electrophilic aromatic substitution. organicmystery.com Its electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. libretexts.org The resonance effect withdraws π-electrons from the ring, leaving a partial positive charge, particularly at the ortho and para positions. libretexts.org Consequently, electrophiles are directed to the meta position, which is comparatively less deactivated.

In this compound, the interplay of these two substituents dictates the outcome of electrophilic substitution. The chlorine at the 4-position and the aldehyde at the 1-position present a complex scenario. The aldehyde group strongly deactivates the ring it is attached to (ring A). The chlorine atom also deactivates but directs ortho and para relative to its position. The combined effect generally leads to a highly deactivated ring system. Any electrophilic attack would likely be directed to the less deactivated ring (ring B) or specific positions on ring A that are least disfavored by the electronic effects of both substituents. For instance, in related substituted naphthalenes, the introduction of a weak electron-withdrawing group like chloro has been observed to have only a slight influence on reactivity in certain annulation reactions. researchgate.net

Table 3: Summary of Substituent Effects

| Substituent | Type | Ring Effect | Directing Effect |

| -Cl | Halogen | Weakly Deactivating organicchemistrytutor.com | Ortho, Para organicchemistrytutor.com |

| -CHO | Carbonyl | Moderately Deactivating organicchemistrytutor.com | Meta organicmystery.com |

Computational Insights into Reaction Pathways

Computational chemistry provides powerful tools for understanding the reactivity and electronic properties of molecules like this compound. Through methods such as Density Functional Theory (DFT), chemists can model reaction pathways and predict the molecule's behavior. These theoretical calculations offer insights into the molecule's geometric and electronic structure. eurjchem.com

Key areas of computational analysis include:

Molecular Electrostatic Potential (MEP): MEP maps are used to identify the electrophilic and nucleophilic sites within the molecule. For an aldehyde, the carbonyl oxygen typically shows a region of negative potential (nucleophilic), while the carbonyl carbon and the aldehyde proton exhibit positive potential (electrophilic), indicating their susceptibility to attack by nucleophiles.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between the HOMO and LUMO helps to determine the molecule's chemical stability and charge transport characteristics. eurjchem.com Computational methods can be employed to predict reactivity, complementing or even replacing costly and time-consuming experimental methods. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study hyperconjugative interactions and the delocalization of electron density between donor and acceptor bonds within the molecule. eurjchem.com This can reveal the stabilizing effects of intramolecular interactions.

Reaction Mechanism Modeling: Theoretical studies can map the energy profiles of potential reactions, including the identification of transition states and intermediates. This is invaluable for understanding reaction kinetics and thermodynamics without performing the actual experiment. For substituted naphthalenes, computational approaches like Property-Encoded Surface Translation (PEST) have been used to build models that predict reaction rates for processes like oxidation. researchgate.net

Oxidation and Reduction Chemistry

The aldehyde functional group in this compound is readily susceptible to both oxidation and reduction, providing straightforward pathways to other important functional groups: carboxylic acids and alcohols, respectively.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, yielding 4-chloronaphthalene-1-carboxylic acid. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of common oxidizing agents. Examples include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O). The peroxy-acid process is another effective method for the degradation and oxidation of substituted naphthalene compounds. researchgate.net

Reduction: The reduction of the aldehyde group leads to the formation of the corresponding primary alcohol, (4-chloro-1-naphthalenyl)methanol. This is typically accomplished using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, as is the more powerful lithium aluminum hydride (LiAlH₄).

The table below summarizes these fundamental transformations.

| Starting Material | Reaction Type | Product |

| This compound | Oxidation | 4-chloronaphthalene-1-carboxylic acid |

| This compound | Reduction | (4-chloro-1-naphthalenyl)methanol |

Derivatization and Functional Group Interconversion Studies

The aldehyde group is a cornerstone for chemical synthesis, allowing for extensive derivatization and functional group interconversions. For this compound, this versatility allows for its incorporation into a wide array of more complex molecular architectures.

Synthesis of Schiff Bases and Related Imine Derivatives

One of the most important reactions of aldehydes is their condensation with primary amines to form Schiff bases, which contain an azomethine or imine group (-C=N-). iosrjournals.org These compounds are critical intermediates in organic synthesis and are widely studied in coordination chemistry and materials science. iosrjournals.orgresearchgate.net

The formation of a Schiff base is a reversible reaction that typically occurs under acid or base catalysis. iosrjournals.org The mechanism involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the aldehyde. This initially forms an unstable intermediate known as a carbinolamine, which then undergoes dehydration (elimination of a water molecule) to yield the stable imine product. iosrjournals.org

Synthetic methods can range from refluxing the reactants in a solvent like ethanol (B145695), often with a few drops of an acid catalyst like glacial acetic acid, to more modern, environmentally friendly techniques such as microwave irradiation, which can significantly accelerate the reaction. ijacskros.comnih.gov

The table below illustrates hypothetical Schiff base derivatives synthesized from this compound and various primary amines.

| Reactant 1 | Reactant 2 (Primary Amine) | Resulting Schiff Base Product |

| This compound | Aniline | N-(4-chloronaphthalen-1-ylmethylene)aniline |

| This compound | 2-Aminophenol | 2-((E)-(4-chloronaphthalen-1-ylmethylene)amino)phenol |

| This compound | Ethylamine | N-((E)-(4-chloronaphthalen-1-ylmethylene))ethanamine |

| This compound | Naphtha[1,2-d]thiazol-2-amine | N-((4-chloronaphthalen-1-yl)methylene)naphtho[1,2-d]thiazol-2-amine nih.gov |

Cyclization Reactions to Form Heterocyclic Scaffolds

The this compound framework is a valuable starting point for the synthesis of complex polycyclic and heterocyclic systems. The aldehyde group can participate in or be modified to facilitate cyclization reactions, which are essential for building molecular scaffolds found in pharmaceuticals and functional materials.

A powerful strategy involves the electrophilic cyclization of acetylene-containing aldehydes. nih.gov For instance, an o-alkynyl arenecarboxaldehyde can undergo intramolecular cyclization in the presence of an electrophile (like iodine or bromine) and a nucleophile to generate highly substituted heterocycles such as isochromenes. nih.gov While not starting directly from this compound, this methodology highlights a potential pathway where the chloro-naphthalene aldehyde could be first converted to an ortho-alkynyl derivative, which would then be a precursor for complex fused-ring systems.

Similarly, other research has demonstrated that arene-containing propargylic alcohols can undergo a 6-endo-dig electrophilic cyclization to regioselectively produce a variety of substituted naphthalenes and naphthols. nih.gov This underscores the utility of aromatic scaffolds bearing reactive side chains in the construction of polycyclic aromatic compounds. These methods, which often proceed under mild conditions, are highly adaptable and can be applied to the synthesis of diverse carbocyclic and heterocyclic structures. nih.govnih.gov

In Depth Spectroscopic Characterization and Structural Analysis of 4 Chloronaphthalene 1 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

A cornerstone of chemical structure determination, NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. However, specific experimental data for 4-Chloronaphthalene-1-carbaldehyde is not available.

Proton (¹H) NMR Analysis

No publicly accessible ¹H NMR spectra, including chemical shifts (δ) and coupling constants (J), for this compound could be located. This information would be crucial for identifying the number and connectivity of protons within the molecule, particularly in the aromatic and aldehydic regions.

Carbon-¹³C NMR Analysis

Similarly, detailed ¹³C NMR spectral data for this compound, which would reveal the number and types of carbon atoms, is not available in the surveyed literature and databases.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Advanced 2D NMR studies such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing the complete structural framework of a molecule. Due to the absence of primary 1D NMR data, no information on the application of these 2D techniques to this compound could be found.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques like FT-IR and Raman are vital for identifying the functional groups and providing a unique "fingerprint" of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR spectra detailing the characteristic vibrational frequencies (in cm⁻¹) for the functional groups present in this compound, such as the carbonyl (C=O) stretch of the aldehyde and the C-Cl stretch, are not documented in the available resources.

Raman Spectroscopy Applications

No records of Raman spectroscopic studies on this compound were found. Such studies would complement FT-IR data and provide further insights into the molecular vibrations.

Electronic Spectroscopy and Photophysical Properties

The electronic and photophysical properties of this compound are governed by the naphthalene (B1677914) chromophore, which is perturbed by the presence of an electron-withdrawing aldehyde (-CHO) group and a halogen (–Cl) substituent. These groups modify the energy levels of the π-electron system, influencing its absorption and emission characteristics.

The UV-Vis absorption spectrum of this compound is expected to be dominated by the π→π* transitions characteristic of the naphthalene aromatic system. While direct experimental spectra for this specific compound are not widely published, its absorption properties can be inferred from its parent compounds, naphthalene and 1-naphthaldehyde (B104281). nist.govnist.gov

Naphthalene itself exhibits strong absorption bands in the ultraviolet region. unica.it The addition of a carbaldehyde group, as seen in 1-naphthaldehyde, extends the conjugation and typically results in a bathochromic (red) shift of these absorption maxima. nist.govresearchgate.net The UV/Vis spectrum of 1-naphthaldehyde in dichloromethane, for instance, shows distinct absorption features. researchgate.net

The further addition of a chlorine atom at the 4-position introduces an auxochrome with both inductive (-I) and resonance (+M) effects. Halogens generally cause a slight bathochromic shift in the spectrum of aromatic compounds. guidechem.com Therefore, the spectrum of this compound is predicted to be similar to that of 1-naphthaldehyde but with its absorption bands shifted to slightly longer wavelengths. The primary transitions would correspond to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Table 1: Predicted UV-Vis Absorption Characteristics for this compound

| Transition Type | Expected Wavelength Range (nm) | Parent Compound Reference |

|---|---|---|

| π→π* (Naphthalene-like) | 280 - 350 | 1-Naphthaldehyde nist.gov |

This table is predictive, based on the analysis of related compounds.

The fluorescence properties of naphthalene derivatives are highly sensitive to substitution. While naphthalene is fluorescent, the introduction of a chlorine atom can influence the emission properties significantly. The presence of a heavy atom like chlorine can enhance the rate of intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁), a phenomenon known as the "heavy-atom effect." This often leads to a decrease in fluorescence quantum yield and an increase in phosphorescence. acs.org

Table 2: General Fluorescence Properties of Related Naphthalene Derivatives

| Compound | Typical Emission Behavior | Reference |

|---|---|---|

| Naphthalene | Fluorescent | nih.gov |

| 1-Chloronaphthalene (B1664548) | Weak fluorescence, enhanced phosphorescence | acs.org |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula for this compound is C₁₁H₇ClO. epa.govchemicalbook.com

The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺˙). Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as a pair of peaks at m/z 190 and m/z 192, with a characteristic intensity ratio of approximately 3:1.

The fragmentation of aromatic aldehydes is well-understood. miamioh.eduwhitman.edulibretexts.org Key fragmentation pathways for this compound would include:

Loss of a hydrogen radical (H•): Formation of a stable [M-1]⁺ ion (m/z 189/191) through cleavage of the aldehydic C-H bond. This is a very common fragmentation for aromatic aldehydes. libretexts.org

Loss of the formyl radical (•CHO): Cleavage of the bond between the naphthalene ring and the carbonyl group to yield an [M-29]⁺ ion (m/z 161/163), corresponding to the chloronaphthyl cation.

Loss of a chlorine radical (Cl•): Fragmentation to produce an [M-35]⁺ ion (m/z 155).

Loss of carbon monoxide (CO): Following the initial loss of a hydrogen atom, the resulting [M-1]⁺ ion can lose a molecule of CO to form an ion at m/z 161/163.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Identity of Fragment | Fragmentation Pathway |

|---|---|---|---|

| 190 | 192 | [C₁₁H₇³⁵ClO]⁺˙ / [C₁₁H₇³⁷ClO]⁺˙ | Molecular Ion (M⁺˙) |

| 189 | 191 | [C₁₁H₆³⁵ClO]⁺ / [C₁₁H₆³⁷ClO]⁺ | [M-H]⁺ |

| 161 | 163 | [C₁₀H₆³⁵Cl]⁺ / [C₁₀H₆³⁷Cl]⁺ | [M-CHO]⁺ |

| 155 | - | [C₁₁H₇O]⁺ | [M-Cl]⁺ |

This is a predictive table based on established fragmentation principles.

High-Resolution Gas-Phase Rotational Spectroscopy for Precise Structural Determination

High-resolution rotational spectroscopy provides the most accurate method for determining the geometric structure of a molecule in the gas phase, free from intermolecular interactions. While no dedicated study on this compound is available, extensive research has been performed on the closely related molecule, 1-chloronaphthalene. uva.es

The rotational spectrum of 1-chloronaphthalene has been investigated using chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, yielding highly accurate rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants for the ³⁵Cl and ³⁷Cl isotopologues. uva.es These constants are directly related to the molecule's moments of inertia and thus define its precise three-dimensional shape.

The addition of a carbaldehyde group at the 4-position would significantly alter the mass distribution and, therefore, the moments of inertia and rotational constants. A similar high-resolution rotational spectroscopy study on this compound would be required to determine its precise gas-phase structure, including the orientation of the aldehyde group relative to the naphthalene ring. Theoretical calculations can provide excellent starting points for such experimental analysis. oup.comresearchgate.netarxiv.org

Table 4: Experimental Rotational and Quadrupole Coupling Constants for 1-Chloronaphthalene (³⁵Cl isotopologue)

| Parameter | Value | Unit |

|---|---|---|

| Rotational Constant (A) | 1635.81131(15) | MHz |

| Rotational Constant (B) | 884.34117(10) | MHz |

| Rotational Constant (C) | 573.57218(8) | MHz |

| Quadrupole Coupling (χaa) | -42.0624(17) | MHz |

| Quadrupole Coupling (χbb) | 22.0945(19) | MHz |

Data sourced from a high-resolution study on 1-chloronaphthalene and serves as a structural reference for the core ring system. uva.es

X-ray Diffraction Studies for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, revealing details about bond lengths, bond angles, and intermolecular packing.

To date, a crystal structure for this compound has not been reported in the crystallographic databases. However, analysis of related structures, such as (E)-1-naphthaldehyde oxime, provides valuable insight. iucr.org In the crystal structure of the oxime, the substituent group is twisted out of the plane of the naphthalene ring. iucr.org A similar non-planar conformation is likely for this compound, where the aldehyde group may be slightly rotated relative to the aromatic plane to minimize steric strain.

In the solid state, the molecules would likely arrange to maximize favorable intermolecular interactions. These could include weak C-H···O hydrogen bonds involving the aldehyde oxygen, as well as π-π stacking interactions between the electron-rich naphthalene ring systems of adjacent molecules. The chlorine atom could also participate in halogen bonding or other weak intermolecular contacts. A definitive understanding of the solid-state packing and conformation requires experimental determination via X-ray crystallography.

Computational and Theoretical Investigations of 4 Chloronaphthalene 1 Carbaldehyde

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is instrumental in predicting the geometric and electronic structure of molecules, offering a balance between accuracy and computational cost. For a molecule like 4-Chloronaphthalene-1-carbaldehyde, DFT calculations can elucidate the influence of the chloro and carbaldehyde substituents on the naphthalene (B1677914) core.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity and its susceptibility to electrophilic attack. youtube.com Conversely, the LUMO acts as an electron acceptor, with its energy level indicating the molecule's electrophilicity and its reactivity towards nucleophiles. youtube.com The energy gap between the HOMO and LUMO is a critical parameter, correlating with the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

For the parent molecule, naphthalene, quantum computing analysis using DFT with the aug-cc-pVQZ basis set has calculated the HOMO energy to be approximately -6.13 eV and the HOMO-LUMO gap to be around 4.75 eV. samipubco.com The introduction of substituents, a chloro group at position 4 and a carbaldehyde group at position 1, would significantly alter these values. Electron-withdrawing groups, such as the chloro and carbaldehyde groups, are expected to lower the energy of both the HOMO and LUMO. The carbaldehyde group, in particular, with its carbonyl moiety, would substantially lower the LUMO energy, likely leading to a smaller HOMO-LUMO gap compared to unsubstituted naphthalene. This reduction in the energy gap would suggest that this compound is more reactive than naphthalene.

Table 1: Frontier Molecular Orbital Data for Naphthalene

| Parameter | Method/Basis Set | Value (eV) |

|---|---|---|

| HOMO Energy | DFT/aug-cc-pVQZ | -6.13 |

| LUMO Energy | DFT/aug-cc-pVQZ | -1.38 |

| HOMO-LUMO Gap | DFT/aug-cc-pVQZ | 4.75 |

Data derived from a computational study on naphthalene. samipubco.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

Chemical Hardness and Softness Analysis

Chemical hardness (η) and softness (S) are concepts derived from DFT that help to quantify the stability and reactivity of a molecule. mdpi.com Hardness is a measure of the molecule's resistance to changes in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap and is generally less reactive. Softness is the reciprocal of hardness (S = 1/η) and indicates a molecule's ability to undergo changes in its electron density. "Soft" molecules have a small HOMO-LUMO gap and are more reactive.

These parameters are calculated using the energies of the frontier orbitals:

Hardness (η) ≈ (E_LUMO - E_HOMO) / 2

Softness (S) ≈ 1 / (E_LUMO - E_HOMO)

Using the data for naphthalene, we can estimate its hardness and softness. samipubco.com The introduction of the electron-withdrawing chloro and carbaldehyde groups on the naphthalene ring is expected to decrease the HOMO-LUMO gap, which in turn would decrease the chemical hardness and increase the chemical softness of this compound relative to the parent naphthalene.

Table 2: Calculated Hardness and Softness for Naphthalene

| Parameter | Formula | Estimated Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.375 |

| Chemical Softness (S) | 1 / (E_LUMO - E_HOMO) | 0.21 |

Values are estimated based on the HOMO-LUMO gap of naphthalene from computational studies. samipubco.com

Global and Local Reactivity Descriptors

Chemical Potential (μ) ≈ (E_HOMO + E_LUMO) / 2 : Represents the escaping tendency of electrons from a system.

Electronegativity (χ) = -μ : Measures the power of an atom or group of atoms to attract electrons.

Global Electrophilicity Index (ω) = μ² / (2η) : Quantifies the electrophilic nature of a molecule.

For this compound, the presence of electron-withdrawing substituents would lead to a more negative chemical potential and thus a higher electronegativity compared to naphthalene. This would also result in a higher global electrophilicity index, indicating a stronger capacity to accept electrons.

Table 3: Estimated Global Reactivity Descriptors for Naphthalene

| Descriptor | Formula | Estimated Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.755 |

| Electronegativity (χ) | -μ | 3.755 |

| Global Electrophilicity Index (ω) | μ² / (2η) | 2.97 |

Values are estimated based on the HOMO and LUMO energies of naphthalene from computational studies. samipubco.com

Quantum Chemical Calculations for Reaction Energetics and Mechanisms

Quantum chemical calculations are crucial for investigating the energetics and mechanisms of chemical reactions. These calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies required for a reaction to proceed. For this compound, such calculations could be used to study a variety of reactions, such as its oxidation, reduction, or participation in condensation reactions. For example, by modeling the reaction pathway for the reduction of the carbaldehyde group to an alcohol, one could determine the most energetically favorable route and the structure of the transition state.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. youtube.com These simulations can be used to study the conformational flexibility of this compound, its interactions with solvents, or its binding to a biological target. For instance, MD simulations of this molecule in a water box could reveal how water molecules arrange themselves around the polar carbaldehyde group and the nonpolar naphthalene ring. Studies on related naphthalene derivatives have used MD simulations to understand their location, orientation, and dynamics within lipid membranes. nih.gov Such simulations for this compound could be valuable in predicting its behavior in biological systems or in different solvent environments.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that correlate the structural or property-based descriptors of a set of compounds with their biological activity or a specific chemical property, respectively. While specific QSAR/QSPR models for this compound are not prevalent in public literature, the framework for such an investigation would follow established protocols.

A typical QSPR study, for instance, might aim to predict the photostability of a series of halogenated naphthalene derivatives. mdpi.com This involves synthesizing a library of related compounds, experimentally measuring the property of interest (e.g., the kinetic constant of photodegradation), calculating a wide range of molecular descriptors for each molecule, and then using statistical methods to build a model that links the descriptors to the observed property. mdpi.com Such models are valuable for predicting the behavior of new, unsynthesized compounds within the same chemical class. mdpi.com

Predictive modeling of chemical reactions has evolved significantly with the advent of machine learning, particularly with sequence-to-sequence models like the Molecular Transformer. nih.govresearchgate.net These models treat the prediction of a chemical reaction's outcome as a translation problem, converting a sequence of reactant and reagent molecules into a product sequence. researchgate.net This approach requires no manually programmed chemical rules and can achieve high accuracy in predicting the major product of a reaction. nih.gov

The key strengths of these models include:

High Accuracy: A well-trained Molecular Transformer can reach over 90% top-1 accuracy on benchmark datasets, correctly identifying the product in the majority of cases. nih.gov

Subtlety in Prediction: The models can often correctly predict chemoselectivity (which functional group reacts) and regioselectivity (where on a functional group a reaction occurs). nih.gov

Uncertainty Calibration: Modern predictive models can estimate their own uncertainty, providing a confidence score for a given prediction. This is crucial for identifying potentially unreliable results. nih.gov

For this compound, such a model could predict the products of various chemical transformations, such as oxidation, reduction, or nucleophilic addition reactions at the carbaldehyde group.

Table 1: Conceptual Predictive Modeling for Transformations of this compound

This table illustrates how a predictive model would process inputs to generate potential reaction outputs. The model's accuracy is dependent on the data it was trained on.

| Reactant | Reagents | Potential Predicted Product(s) | Predicted Selectivity |

| This compound | Sodium borohydride (B1222165) (NaBH₄), Ethanol (B145695) | (4-Chloronaphthalen-1-yl)methanol | High chemoselectivity for aldehyde reduction |

| This compound | Jones reagent (CrO₃, H₂SO₄, acetone) | 4-Chloronaphthalene-1-carboxylic acid | High chemoselectivity for aldehyde oxidation |

| This compound | Methylmagnesium bromide (CH₃MgBr), THF then H₃O⁺ | 1-(4-Chloronaphthalen-1-yl)ethanol | High regioselectivity for Grignard addition to carbonyl |

R-group exploration is a fundamental process in medicinal chemistry where substituents (R-groups) on a core molecular scaffold are systematically varied to optimize a compound's properties. biorxiv.org Artificial intelligence, particularly through enhanced QSAR models, has emerged to navigate the vast chemical space of possible R-groups efficiently. nih.govbiorxiv.org

Defining a core scaffold (e.g., the naphthalene ring).

Encoding each atom within an R-group (like the chloro and carbaldehyde groups) with pharmacophoric and topological features. biorxiv.org

Arranging these encoded features based on their distance from the core scaffold. biorxiv.org

Using this detailed representation to build a predictive model that can distinguish between even subtle structural changes, such as regioisomers. nih.govbiorxiv.org

This table demonstrates how an AI model could explore different substituents (R-groups) on a naphthalene core to predict compounds with potentially new or optimized properties.

| Core Scaffold | R1 Group (Position 1) | R4 Group (Position 4) | Target Property for Optimization |

| Naphthalene | -CHO (Carbaldehyde) | -Cl (Chloro) | (Baseline Compound) |

| Naphthalene | -COOH (Carboxylic Acid) | -Cl (Chloro) | Electronic properties, Acidity |

| Naphthalene | -CH₂OH (Hydroxymethyl) | -Cl (Chloro) | Hydrogen bonding potential |

| Naphthalene | -CN (Cyano) | -F (Fluoro) | Dipole moment, Metabolic stability |

| Naphthalene | -CHO (Carbaldehyde) | -Br (Bromo) | Reactivity, Charge transfer properties |

| Naphthalene | -CONH₂ (Amide) | -OCH₃ (Methoxy) | Solubility, Receptor interactions |

Studies of Charge Transfer Complexes Involving Halogenated Naphthalenes

A charge-transfer (CT) complex is formed when a partial transfer of an electron occurs between an electron donor molecule and an electron acceptor molecule, held together by electrostatic attraction. mdpi.com This interaction is often signaled by the appearance of a new absorption band in the visible spectrum. mdpi.com Naphthalene and its derivatives are well-known participants in such complexes. rsc.orgrsc.org

The electronic structure of donor-acceptor derivatives of naphthalene has been investigated, showing that intramolecular charge transfer is a key process in their excited states. rsc.org Naphthalene derivatives can form ground-state CT complexes with various electron-rich aromatic solvents. rsc.org Furthermore, studies have shown evidence of a CT complex forming between naphthalene and molecular oxygen, where naphthalene acts as the electron donor. acs.org

The presence of a halogen atom, such as the chlorine in this compound, can significantly influence the properties of CT states. Halogenation is a known strategy to enhance intersystem crossing (ISC)—the transition between singlet and triplet excited states. acs.org This is due to the "heavy-atom effect," where the larger nuclear charge of the halogen strengthens spin-orbit coupling. This effect can facilitate the radiative decay from a triplet charge-transfer state (³CT), a phenomenon known as phosphorescence. acs.org In donor-acceptor molecules, halogenation has been shown to decrease the energy gap between the lowest singlet (S₁) and triplet (T₁) states, further promoting the harvesting of triplet excitons. acs.org

Therefore, the chloro-substituent in this compound is expected to influence its ability to form CT complexes and to modify the photophysical pathways of de-excitation compared to its non-halogenated counterpart.

Table 3: Characteristics of Potential Charge-Transfer (CT) Complexes with a Halogenated Naphthalene Core

This table outlines potential donor-acceptor pairings and the expected influence of the halogen on the complex's properties.

| Electron Donor | Electron Acceptor | Expected Influence of Halogen (e.g., Chlorine) |

| Halogenated Naphthalene Derivative | Molecular Oxygen (O₂) | Enhanced intersystem crossing (ISC) from singlet to triplet state due to heavy-atom effect. acs.orgacs.org |

| Halogenated Naphthalene Derivative | Methyl Viologen | Stabilization of the complex; potential modification of dissociation rates. mdpi.com |

| Aromatic Solvent (e.g., Mesitylene) | Halogenated Naphthalene Derivative | Modification of ground-state CT absorption bands and emission properties. rsc.org |

| N,N-dimethylaniline | Halogenated Naphthalene Derivative | Alteration of intramolecular CT excited state energies and transition dipole moments. rsc.org |

Applications in Advanced Organic Materials and Functional Molecules

Role as a Key Intermediate in Organic Synthesis

4-Chloronaphthalene-1-carbaldehyde is a significant intermediate in organic synthesis, primarily due to its aldehyde functional group and the halogenated aromatic system. The aldehyde allows for a wide array of condensation and addition reactions, while the chloro-substituent can be used in various cross-coupling reactions.

The synthesis of the title compound itself can be achieved via a formylation reaction of 1-chloronaphthalene (B1664548). For instance, treatment of 1-chloronaphthalene with dichloromethyl methyl ether in the presence of a Lewis acid like tin(IV) chloride furnishes this compound. nih.gov

The true utility of this compound is demonstrated in its subsequent transformations. The aldehyde functional group is a versatile handle for constructing more complex molecules. It readily undergoes reactions such as Knoevenagel condensations, Wittig reactions, and the formation of Schiff bases. wikipedia.orgresearchgate.netresearchgate.net These reactions are fundamental in extending the carbon skeleton or introducing new functional groups.

A closely related analogue, 8-iodonaphthalene-1-carbaldehyde, has been extensively studied as a building block for diversity-oriented synthesis. nih.govacs.org Research on this iodo-derivative showcases the synthetic potential inherent in the 8-halonaphthalene-1-carbaldehyde scaffold. By converting the aldehyde to an Ellman's imine, a variety of palladium-catalyzed cross-coupling reactions become accessible. acs.org These include intramolecular Heck reactions and Buchwald-Hartwig aminations, which are powerful methods for forming new carbocyclic and heterocyclic rings. acs.orgnih.gov Given the similar reactivity of chloro- and iodo-substituents in such catalytic cycles (though iodoarenes are generally more reactive), it is reasonable to infer that this compound can serve as a precursor to a diverse library of polycyclic compounds.

Table 1: Key Synthetic Reactions of Aryl Aldehydes

| Reaction Name | Reactants | Product Type | Significance |

|---|---|---|---|

| Knoevenagel Condensation | Aldehyde, Active Methylene (B1212753) Compound | α,β-unsaturated compound | C-C bond formation, synthesis of conjugated systems wikipedia.org |

| Wittig Reaction | Aldehyde, Phosphonium Ylide | Alkene | C=C bond formation with predictable stereochemistry rsc.org |

| Schiff Base Formation | Aldehyde, Primary Amine | Imine | Synthesis of ligands, sensors, and bioactive molecules researchgate.net |

Development of Fluorescent and Chromogenic Materials

The naphthalene (B1677914) moiety is an excellent fluorophore due to its rigid, planar, and extended π-electron system, which often results in high quantum yields and photostability. nih.gov The aldehyde group on this compound provides a convenient anchor point to build larger, more complex fluorescent and chromogenic molecules.

A common strategy involves the condensation of a naphthaldehyde derivative with a primary amine to form a Schiff base. researchgate.netresearchgate.net These imine-containing products often exhibit unique photophysical properties. For example, Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) have been developed as "turn-on" fluorescent probes for detecting metal ions like Zn²⁺. nih.gov In these systems, the fluorescence is initially quenched but is significantly enhanced upon coordination with the target ion. This process is often based on mechanisms like Photoinduced Electron Transfer (PET). nih.gov

Similarly, naphthaldehyde-based Schiff bases have been shown to act as "turn-off" fluorescent sensors for ions such as Cu²⁺. rsc.org The interaction with the copper ion quenches the fluorescence of the molecule, allowing for its detection. Furthermore, these types of materials can exhibit aggregation-induced emission (AIE) and mechanochromic luminescence, where the emission color changes in response to mechanical force. researchgate.netrsc.org This reversible color change is attributed to transformations between different molecular conformations and packing arrangements in the solid state. rsc.org

The synthesis of these materials is often straightforward. For instance, a fluorescent probe for Al³⁺ was synthesized by simply mixing 2-hydroxy-1-naphthaldehyde with 2-aminoethanol in ethanol (B145695) and heating the mixture. internationaljournalssrg.org This demonstrates the facility with which the naphthaldehyde scaffold can be incorporated into functional dye molecules.

Table 2: Examples of Naphthaldehyde-Based Sensors

| Sensor Type | Target Analyte | Mechanism | Key Synthetic Step | Reference |

|---|---|---|---|---|

| Fluorescent "Turn-on" Probe | Zn²⁺ | Photoinduced Electron Transfer (PET) | Schiff Base Condensation | nih.gov |

| Fluorescent "Turn-off" Sensor | Cu²⁺ | Fluorescence Quenching | Schiff Base Condensation | rsc.org |

| Fluorescent Probe | Al³⁺ | Chelation-Enhanced Fluorescence | Schiff Base Condensation | internationaljournalssrg.orgmdpi.com |

Precursor for Advanced Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles

Polycyclic aromatic hydrocarbons (PAHs) and nitrogen- or sulfur-containing heterocycles are important classes of compounds in materials science and medicinal chemistry. acs.orgyoutube.com this compound serves as a valuable starting point for the synthesis of these larger, more complex ring systems.

The dual functionality of the molecule—the reactive aldehyde and the halogenated ring position—allows for a variety of ring-forming strategies. The aldehyde can be used in condensation reactions to build part of a new ring, while the chlorine atom provides a handle for subsequent cyclization via cross-coupling chemistry.

Research on the analogous 8-iodonaphthalene-1-carbaldehyde has demonstrated a powerful strategy for synthesizing diverse polycyclic skeletons. nih.govacs.org By first reacting the aldehyde with a suitable amine (e.g., Ellman's sulfinamide) and then introducing a second functional group, the stage is set for an intramolecular cyclization. Palladium-catalyzed reactions like the Heck or Buchwald-Hartwig reactions can then be used to form the new ring by creating a bond between the naphthalene core and the appended group. acs.org This approach has been used to create a library of unprecedented carbo- and heterocyclic structures, including isoindolines and isoquinolines. acs.org

Another powerful reaction for building heterocycles is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure. nih.gov This reaction is fundamental to the synthesis of many alkaloids containing tetrahydroisoquinoline and tetrahydro-β-carboline frameworks. nih.govresearchgate.net this compound is a suitable aldehyde component for such reactions, enabling access to naphthalene-fused heterocyclic systems.

Furthermore, standard C-C bond-forming reactions like the Knoevenagel condensation can be employed to extend the conjugated system. wikipedia.org The reaction of this compound with an active methylene compound, such as malononitrile (B47326) or an ester of cyanoacetic acid, would yield an α,β-unsaturated product that could be a substrate for further cyclizations to build larger PAHs. acgpubs.org

Design and Synthesis of Functional Molecular Systems

The concept of functional molecular systems encompasses molecules designed to perform specific tasks, such as sensing, switching, or catalysis. This compound is an ideal platform for constructing such systems due to its combination of a robust, photoactive core (naphthalene) and a reactive functional group (aldehyde).

The development of fluorescent and chromogenic sensors, as discussed previously, is a prime example of creating functional molecular systems. nih.govrsc.orginternationaljournalssrg.org By condensing the aldehyde with various amines, Schiff base ligands are formed whose coordination to specific metal ions leads to a measurable change in their optical properties. researchgate.netrsc.org These molecules function as selective chemosensors. For instance, a Schiff base derived from 2-hydroxy-1-naphthaldehyde can selectively detect Zn²⁺ through a "turn-on" fluorescence response, making it a functional system for sensing this specific ion. nih.gov

The versatility of the aldehyde group allows for its incorporation into more complex architectures. It can be used to link the naphthalene unit to other photoactive or electroactive groups, creating donor-acceptor systems or molecular dyads with potential applications in organic electronics. The principles of creating functional materials from naphthaldehyde derivatives are well-established. For example, naphthalimide derivatives, which can be synthesized from naphthalene precursors, are widely used in the construction of fluorescent probes and electronic appliances due to their excellent photostability and tunable electronic properties. nih.gov

While the direct incorporation of this compound into a molecular machine has not been explicitly reported, its role as a versatile building block for creating functional units is clear. The ability to easily form C=N bonds (via Schiff base formation) and C=C bonds (via Wittig or Knoevenagel reactions) allows chemists to readily integrate the unique properties of the chloronaphthalene moiety into larger, multifunctional molecular assemblies. wikipedia.orgresearchgate.net

Exploration in Medicinal and Agricultural Chemistry

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Understanding the intricate connection between a molecule's structure and its biological activity or physical properties is fundamental to the design of effective chemical agents. For derivatives of 4-Chloronaphthalene-1-carbaldehyde, SAR and SPR studies provide a roadmap for optimizing their desired effects.

Impact of Naphthalene (B1677914) Scaffold Modifications on Biological Efficacy

The naphthalene core is a versatile platform that allows for a wide range of chemical modifications, each influencing the resulting compound's biological profile. Research has consistently shown that the lipophilic nature of the naphthalene ring is crucial for enhancing the ability of compounds to penetrate biological membranes, a key step for antimicrobial efficacy. ijpsjournal.com

The biological activities of naphthalene derivatives are diverse and include antimicrobial, antiviral, anticancer, and anti-inflammatory effects. ijpsjournal.com The specific placement and nature of substituents on the naphthalene ring system dramatically alter these activities. For instance, the introduction of different functional groups can lead to compounds with potent and selective actions against various pathogens or cancer cell lines. nih.gov Studies on naphthalene-chalcone derivatives have demonstrated that modifications can significantly improve the bioactivities of the parent naphthalene structures. researchgate.net

| Modification to Naphthalene Scaffold | Impact on Biological Efficacy |

| Introduction of a triazole spirodienone moiety | Potent anti-cancer activity through cell cycle arrest and apoptosis. |

| Addition of a 3,4,5-trimethoxyphenyl group | Significant cytotoxicity against colon and liver cancer cell lines. |

| Substitution with chloro, hydroxy, dimethylamino, and carboxamido groups at the N-1 position of a 2-pyrazoline (B94618) ring | Significant antimicrobial activity. ijpsjournal.com |

| Incorporation of a 2-methoxyethyl substituent | Increased anticandidal activity. nih.gov |

Mechanistic Influence of the Halogen and Aldehyde Moieties on Bioactivity

The chloro and aldehyde groups of this compound are not mere decorations on the naphthalene scaffold; they are critical determinants of its chemical reactivity and biological interactions. The presence and position of a halogen, such as chlorine, can significantly alter the electronic properties of the molecule, which in turn affects its binding affinity to biological targets. nih.gov Halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

The aldehyde group is a versatile functional group that can participate in various chemical reactions, including the formation of Schiff bases. researchgate.netresearchgate.net This reactivity allows for the covalent modification of biological macromolecules, such as enzymes and receptors, which can lead to potent and often irreversible inhibition. Schiff bases derived from hydroxyl and aldehyde-containing naphthalene precursors have demonstrated antibacterial properties. ijpsjournal.com

Drug Design and Discovery Platforms

The journey from a promising chemical compound to a viable drug or agrochemical is a complex and resource-intensive process. Modern drug design and discovery platforms leverage computational tools and a deep understanding of molecular interactions to streamline this endeavor.

Identification of Molecular Targets and Pathways

A crucial step in drug and agrochemical development is the identification of the specific molecular targets and biological pathways through which a compound exerts its effects. For naphthalene derivatives, a wide array of targets have been identified, reflecting their broad spectrum of biological activities. ijpsjournal.com These include enzymes, receptors, and nucleic acids. For instance, some naphthalene-based compounds function as norepinephrine-dopamine reuptake inhibitors, while others target microbial enzymes or cancer-related proteins like VEGFR-2 and caspase-3. ijpsjournal.comnih.gov The identification of these targets is often the first step in a rational drug design campaign. nih.gov

Ligand Design and Optimization Strategies

Once a molecular target is identified, the focus shifts to designing and optimizing ligands that can interact with it effectively and selectively. Ligand-based drug design is a powerful approach, particularly when the three-dimensional structure of the target is unknown. nih.gov This strategy relies on studying the structure-activity relationships of a series of known active compounds to build a pharmacophore model, which defines the essential structural features required for activity.

For this compound and its analogs, optimization strategies could involve modifying the substitution pattern on the naphthalene ring or altering the aldehyde functionality to improve potency, selectivity, and pharmacokinetic properties. nih.gov The goal is to enhance the desired biological activity while minimizing off-target effects. The design of novel inhibitors often involves targeting specific features of the binding site, such as ordered water molecules, to achieve high affinity and selectivity. rsc.org

In Silico Docking and Molecular Dynamics for Receptor Interactions

Computational methods play an indispensable role in modern drug discovery. In silico molecular docking is a technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govbiointerfaceresearch.com This allows researchers to visualize the potential binding modes of compounds like this compound within the active site of a target protein and to estimate the strength of the interaction. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, simulating the movements of atoms over time. nih.gov This can reveal crucial information about the stability of the binding interaction and the conformational changes that may occur upon ligand binding. For instance, MD simulations can help to understand how a ligand displaces water molecules from a binding site, a process that can have a significant impact on binding affinity. rsc.org These computational approaches are invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the discovery process. ijpsjournal.comnih.gov

Antimicrobial and Antifungal Activity of Derivatives

Derivatives of aldehydes, such as hydrazones and Schiff bases, are widely recognized for their broad spectrum of antimicrobial and antifungal activities. nih.govnih.gov These compounds are typically synthesized through the condensation reaction of an aldehyde, in this case, this compound, with hydrazides or primary amines. The resulting products contain a hydrazone (-C=N-NH-C=O) or an imine (-C=N-) functional group, which is often crucial for their biological effects.

Hydrazide-hydrazone derivatives, in particular, have been the subject of numerous studies and have shown a wide variety of biological activities, including antibacterial, antifungal, and antitubercular properties. nih.govnih.gov The mechanism of action of these compounds can vary, but it is often attributed to their ability to chelate metal ions, interfere with cellular enzymes, or disrupt cell membrane integrity. For instance, some hydrazone derivatives have been found to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. nih.gov

Similarly, Schiff bases and their metal complexes are a well-known class of compounds with significant antimicrobial and antifungal potential. The formation of metal complexes with Schiff base ligands can enhance their biological activity compared to the free ligand. orientjchem.org This enhancement is often explained by Overtone's concept of cell permeability and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing its lipophilicity and allowing it to penetrate the lipid membranes of microorganisms more easily.

While specific data on the antimicrobial and antifungal activity of derivatives of this compound is not available in the provided search results, the general activity of related naphthalene-based hydrazones and Schiff bases suggests that this would be a promising area for future investigation. The synthesis and screening of a library of such derivatives against a panel of pathogenic bacteria and fungi could lead to the discovery of new and effective antimicrobial agents.

Development of Agrochemical Leads

The naphthalene scaffold is also a key component in a number of agrochemicals. The development of new crop protection chemicals is essential to mitigate losses from pests and diseases and to ensure food security. Research in this area focuses on creating potent and selective agents that are safe for the environment.

Derivatives of naphthalene have been explored for various agrochemical applications, including as insecticides and herbicides. For example, certain naphthalenesulfonamide derivatives have demonstrated significant insecticidal activity. mdpi.com The mode of action for such compounds can be diverse, ranging from disruption of the nervous system to inhibition of essential enzymes in the target pests.

Hydrazone derivatives have also been investigated as potential insecticides. Diacylhydrazine and acylhydrazone derivatives have shown strong insecticidal activity against various pests, including the beet armyworm and diamondback moth. researchgate.net These compounds can act as insect growth regulators, disrupting the normal development and molting processes of insects.

In the context of herbicides, the development of compounds that inhibit specific plant enzymes is a common strategy. While no direct herbicidal activity of this compound derivatives is reported in the search results, the general principles of herbicide design could be applied to this chemical class. The introduction of specific functional groups to the naphthalene ring system could lead to compounds that selectively inhibit the growth of weeds without harming the desired crops.

Given the established role of the naphthalene moiety in agrochemicals and the versatile reactivity of the carbaldehyde group, the synthesis and evaluation of derivatives of this compound represent a potential avenue for the discovery of novel agrochemical leads.

Environmental Behavior and Biotransformation of Chloronaphthalene Compounds

Atmospheric and Environmental Formation Mechanisms

4-Chloronaphthalene-1-carbaldehyde is not known to be a naturally occurring compound. Its presence in the environment would primarily result from anthropogenic activities, either through direct release from industrial processes or as a transformation product of other chlorinated naphthalenes.

The atmospheric formation of such compounds can be influenced by the atmospheric chemistry of precursor molecules. Naphthalene (B1677914), the parent compound of chloronaphthalenes, is the most abundant polycyclic aromatic hydrocarbon (PAH) in polluted urban areas and is a significant component of vehicle emissions. copernicus.orgcopernicus.org Its atmospheric oxidation, primarily initiated by hydroxyl (OH) radicals, leads to the formation of a variety of oxygenated products. copernicus.orgcopernicus.org While direct chlorination of naphthalene in the atmosphere is not a primary formation route, the subsequent atmospheric reactions of released chloronaphthalenes are of interest.

All chlorinated naphthalenes absorb light at environmentally relevant wavelengths, suggesting that direct photolysis could be a significant transformation process in the atmosphere and in surface waters. who.int For instance, one report indicated an atmospheric half-life of 2.7 days for 1,4-dichloronaphthalene, a related compound. who.int The presence of a carbaldehyde group on the naphthalene ring in this compound may influence its photochemical reactivity, potentially leading to different degradation products and rates compared to unsubstituted chloronaphthalenes.

Table 1: General Physicochemical Properties of Related Compounds

| Compound | Molecular Formula | Log K_ow | Water Solubility | Vapor Pressure |

| 1-Chloronaphthalene (B1664548) | C₁₀H₇Cl | 3.90 | 5.6 mg/L @ 25°C | 0.0018 mmHg @ 25°C |

| Naphthalene | C₁₀H₈ | 3.30 | 31.7 mg/L @ 25°C | 0.087 mmHg @ 25°C |

Microbial Transformation and Biodegradation Pathways

The microbial degradation of chloronaphthalenes is a key process in their environmental attenuation. Monochloronaphthalenes, in general, are considered to be readily degradable by soil and water microorganisms under aerobic conditions. who.intepa.gov The biodegradation of naphthalene and its derivatives has been extensively studied, providing insights into potential pathways for this compound.

Numerous bacterial species, particularly from the genera Pseudomonas, have demonstrated the ability to degrade naphthalene and substituted naphthalenes. nih.govnih.govsmujo.id The typical aerobic degradation pathway of naphthalene involves the initial oxidation of the aromatic ring by a naphthalene dioxygenase enzyme to form a cis-dihydrodiol. This is then dehydrogenated to form a dihydroxylated intermediate, such as a catechol. nih.gov The catechol ring is subsequently cleaved by either ortho or meta cleavage pathways, leading to intermediates that can enter central metabolic cycles like the Krebs cycle. nih.gov

For substituted naphthalenes, the position and nature of the substituent group can significantly influence the rate and pathway of biodegradation. In the case of this compound, the chlorine atom and the carbaldehyde group would affect the initial enzymatic attack and subsequent metabolic steps. It is plausible that the biodegradation could proceed via initial oxidation of the unsubstituted ring, followed by dechlorination and degradation of the resulting intermediates. The carbaldehyde group itself may be oxidized to a carboxylic acid, a common step in the degradation of aromatic aldehydes. researchgate.net

Table 2: Key Enzymes in Naphthalene Biodegradation

| Enzyme | Function |

| Naphthalene Dioxygenase | Catalyzes the initial dihydroxylation of the naphthalene ring. |

| cis-Naphthalene Dihydrodiol Dehydrogenase | Converts the cis-dihydrodiol to a dihydroxylated naphthalene. |

| Catechol 2,3-Dioxygenase | Catalyzes the meta-cleavage of the catechol ring. |

| Catechol 1,2-Dioxygenase | Catalyzes the ortho-cleavage of the catechol ring. |